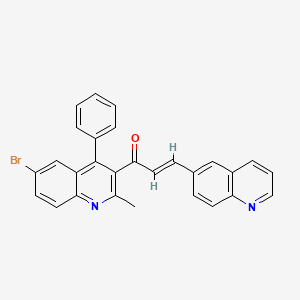![molecular formula C16H18N4O2S B11598334 9-Amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B11598334.png)
9-Amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which integrates multiple fused rings, including pyrano, pyrido, thieno, and pyrimidin moieties. Such intricate structures are often of significant interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
The synthesis of 9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core pyrimidin ring, followed by the sequential construction of the pyrano, pyrido, and thieno rings. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new derivatives with different properties.
Aplicaciones Científicas De Investigación
9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context, but it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Compared to other heterocyclic compounds, 9-amino-5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8(9H)-one stands out due to its fused ring system, which imparts unique chemical and biological properties. Similar compounds include:
Imidazoles: Known for their role in pharmaceuticals and agrochemicals.
Pyridines: Widely used in the synthesis of drugs and agrochemicals.
Thienopyrimidines: Studied for their potential in treating various diseases.
This compound’s unique structure and properties make it a valuable subject for ongoing research in multiple scientific fields.
Propiedades
Fórmula molecular |
C16H18N4O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
14-amino-8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C16H18N4O2S/c1-4-10-9-6-22-16(2,3)5-8(9)11-12-13(23-14(11)19-10)15(21)20(17)7-18-12/h7H,4-6,17H2,1-3H3 |
Clave InChI |
RGPJQSRBQZZDQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=O)N(C=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)
![6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11598267.png)
![3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11598268.png)

![2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11598270.png)

![methyl (4Z)-1-ethyl-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598280.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11598295.png)
![(5Z)-2-(2-methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598300.png)
![(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11598303.png)
![2-methoxyethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598308.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethylamino)methyl]-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11598312.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11598316.png)
![9-(3,5-dimethylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11598320.png)
